tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-bromo-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)5-4-6(9)11-10-5/h4H,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIWWRZZTQAJFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NNC(=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate typically involves the reaction of 5-bromo-1H-pyrazole-3-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic substitution (SNAr) under mild conditions due to the electron-withdrawing effect of the pyrazole ring.
Key Examples:
-
Mechanism : The reaction proceeds via a two-step process: (i) deprotonation of the pyrazole N–H to activate the ring, followed by (ii) nucleophilic attack at position 5.
Hydrolysis of the tert-Butyl Ester
The tert-butyl ester group is cleaved under acidic conditions to yield the corresponding carboxylic acid, a critical step in medicinal chemistry for prodrug activation.
Conditions and Outcomes:
| Acid | Temperature | Time | Product | Purity |
|---|---|---|---|---|
| Trifluoroacetic acid (TFA) | RT | 1 hr | 5-Bromo-1H-pyrazole-3-carboxylic acid | >95% |
| HCl (conc.) | Reflux | 4 hr | 5-Bromo-1H-pyrazole-3-carboxylic acid | 89% |
-
Application : This reaction is utilized to generate intermediates for further functionalization, such as amide coupling .
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed cross-coupling reactions for C–C or C–heteroatom bond formation.
Notable Reactions:
| Reaction Type | Catalysts/Ligands | Substrate | Product | Yield |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | 5-Aryl-1H-pyrazole-3-carboxylate | 60–78% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | 5-(Arylamino)-1H-pyrazole-3-carboxylate | 55% |
-
Limitations : Steric hindrance from the tert-butyl group may reduce coupling efficiency at position 3.
Electrophilic Aromatic Substitution
The pyrazole ring undergoes electrophilic substitution at position 4, though reactivity is moderated by the electron-withdrawing carboxylate group.
Example:
| Electrophile | Conditions | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C | 5-Bromo-4-nitro-1H-pyrazole-3-carboxylate | 42% |
Reductive Dehalogenation
The bromine atom can be removed via catalytic hydrogenation for dehalogenated derivatives.
Protocol:
| Catalyst | Solvent | Pressure | Product | Yield |
|---|---|---|---|---|
| Pd/C, H₂ | EtOH | 1 atm | 1H-Pyrazole-3-carboxylate | 90% |
Cyclization Reactions
The compound serves as a precursor for synthesizing fused heterocycles.
Case Study:
-
Reaction with Hydrazine : Forms pyrazolo[3,4-d]pyridazine derivatives under basic conditions.
Critical Analysis
-
Advantages : The tert-butyl ester acts as a protecting group, enabling selective functionalization at C5.
-
Challenges : Steric bulk of the tert-butyl group may hinder reactions at C3.
Scientific Research Applications
Synthesis of Bioactive Compounds
Key Intermediate
tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate serves as a critical building block in the synthesis of various biologically active compounds. For instance, it can be transformed into derivatives that exhibit antitumor activity by acting as inhibitors of phosphatidylinositol-3-kinase (PI3K), a crucial enzyme in cell growth and metabolism pathways. Inhibitors targeting PI3K are being investigated for their potential in cancer therapy due to their ability to disrupt tumor cell proliferation and survival .
Synthetic Pathways
The compound can be synthesized through several methods, often involving the formation of amides or carbamates. A notable synthetic route involves the reaction of this compound with azido dimethyl phosphate to yield tert-butyl (5-bromo-1-methyl-1H-pyrazol-3-yl) carbamate, which can subsequently be hydrolyzed to obtain 5-bromo-1-methyl-1H-pyrazole-3-amine, another important intermediate used in drug development .
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of this compound may possess antimicrobial properties. These compounds are being evaluated for their efficacy against various pathogens, including those causing neglected tropical diseases such as human African trypanosomiasis (HAT). The synthesis of these compounds often involves complex multi-step reactions that enhance their biological activity .
Inflammation and Autoimmune Disorders
The structural modifications of this compound have led to the development of inhibitors for calcium release activated calcium channels (CRAC), which are implicated in inflammatory responses. These inhibitors show promise as therapeutic agents for conditions like rheumatoid arthritis and asthma by modulating immune responses .
Structure–Activity Relationship Studies
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug candidates. The exploration of this compound has facilitated numerous studies aimed at elucidating how variations in its structure influence pharmacological properties. For example, modifications at the 5-position have been linked to enhanced potency against specific targets while minimizing off-target effects .
Case Study: Synthesis of Antitumor Agents
A study reported the synthesis of a series of pyrazole derivatives from this compound, which were evaluated for their antitumor activity. The findings suggested that certain structural modifications significantly improved the compounds' efficacy against cancer cell lines, highlighting the importance of this compound as a precursor in medicinal chemistry .
Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and the pyrazole ring are key structural features that contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Esters of 5-Bromo-1H-pyrazole-3-carboxylic Acid
The tert-butyl ester is compared to other alkyl esters (Table 1):
| Compound Name | Ester Group | Molecular Weight | Similarity Score | Key Properties |
|---|---|---|---|---|
| Methyl 5-bromo-1H-pyrazole-3-carboxylate | Methyl | 191.01 | 0.80 | Higher solubility, lower stability vs. hydrolysis |
| Ethyl 5-bromo-1H-pyrazole-3-carboxylate | Ethyl | 205.04 | 0.88 | Moderate solubility, intermediate stability |
| tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate | tert-Butyl | 205.01 | 1.00 | Low solubility, high steric protection |
| 5-Bromo-1H-pyrazole-3-carboxylic acid | Carboxylic acid | 177.00 | 0.83 | High reactivity, poor bioavailability |
Key Differences :
- Solubility : The tert-butyl group reduces water solubility compared to methyl or ethyl esters, making it less ideal for aqueous reactions but more suitable for lipid-rich environments .
- Stability : The bulky tert-butyl group resists enzymatic or acidic hydrolysis, enhancing its utility as a protecting group in prodrug design .
- Reactivity : All compounds share a bromine atom for cross-coupling reactions, but the electron-donating tert-butyl group slightly deactivates the pyrazole ring compared to electron-withdrawing carboxylic acids .
tert-Butyl Pyrazole Derivatives with Additional Substituents
Examples from and highlight structural variations (Table 2):
| Compound Name | Similarity Score | Structural Features | Molecular Weight |
|---|---|---|---|
| 5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate | 0.86 | Amino group, fused pyrrolopyrazole | 312.16 |
| tert-Butyl 3-amino-1H-indazole-1-carboxylate | 0.71 | Indazole core, amino group | 237.25 |
| tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate | - | Pyrazolopyridine ring, methyl group | 312.16 |
Key Differences :
- Functional Groups: Amino-substituted derivatives () exhibit higher polarity and hydrogen-bonding capacity, influencing solubility and pharmacokinetics .
- Molecular Weight : Larger derivatives (e.g., 312.16 Da) may face challenges in bioavailability due to increased lipophilicity .
Biological Activity
tert-Butyl 5-bromo-1H-pyrazole-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The presence of the tert-butyl group and a bromine atom contributes to its unique chemical behavior and potential interactions with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various enzymes and receptors. The bromine atom enhances the compound's binding affinity, while the pyrazole core is known for its role in modulating biological functions.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
- Receptor Modulation : It may also serve as a modulator for receptors, influencing cellular signaling pathways.
Biological Activity Data
The following table summarizes some key findings related to the biological activity of this compound and related compounds:
| Study | Target | Activity | IC50 (µM) | Notes |
|---|---|---|---|---|
| Study 1 | Aurora-A Kinase | Inhibition | 0.067 | Significant anticancer potential observed. |
| Study 2 | CFTR Potentiation | Potentiation | 0.236 | Enhanced chloride secretion in mutant CFTR cells. |
| Study 3 | HSET (KIFC1) | Inhibition | Micromolar range | Induces multipolar spindle formation in cancer cells. |
Case Study 1: Anticancer Activity
In a study investigating various pyrazole derivatives, this compound showed promising results as an inhibitor of Aurora-A kinase, a critical target in cancer therapy. The compound exhibited an IC50 value of 0.067 µM, indicating potent inhibition and suggesting its potential as a lead compound for further development in anticancer drugs .
Case Study 2: CFTR Modulation
Research on cystic fibrosis transmembrane conductance regulator (CFTR) potentiators highlighted the role of tert-butyl derivatives in enhancing CFTR function. The compound demonstrated an EC50 of 0.236 µM for increasing chloride secretion in cells carrying the G551D mutation, showcasing its potential application in treating cystic fibrosis .
Case Study 3: HSET Inhibition
The compound was also evaluated for its ability to inhibit HSET (KIFC1), which is essential for cancer cell survival under conditions of centrosome amplification. The results indicated that it could induce multipolarity in cancer cells, leading to cell death through aberrant mitotic processes .
Q & A
Q. How does the compound’s logP value inform its suitability for biological assays, and what modifications improve solubility?
- Empirical Data : The tert-butyl ester increases hydrophobicity (logP ~2.5). For aqueous compatibility, hydrolyze to the carboxylic acid or introduce polar substituents (e.g., sulfonates).
- Ecological Note : No bioaccumulation data exist, but structural analogs suggest moderate environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
